2-[4-(Benzylamino)butyl]-5-morpholin-4-ylpyridazin-3-one
Overview
Description
2-[4-(Benzylamino)butyl]-5-morpholin-4-ylpyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a pyridazinone core with benzylamino, butyl, and morpholinyl substituents, making it a versatile molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzylamino)butyl]-5-morpholin-4-ylpyridazin-3-one typically involves multi-step reactions. One common method includes the cyclization of hydrazine derivatives with appropriate ketones or esters . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques like chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzylamino)butyl]-5-morpholin-4-ylpyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-[4-(Benzylamino)butyl]-5-morpholin-4-ylpyridazin-3-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory treatments.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[4-(Benzylamino)butyl]-5-morpholin-4-ylpyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Zardaverine: An anti-platelet agent with a pyridazinone core.
Emorfazone: An anti-inflammatory agent with a similar structure.
Pyridaben: A herbicide with a pyridazinone scaffold.
Uniqueness
2-[4-(Benzylamino)butyl]-5-morpholin-4-ylpyridazin-3-one is unique due to its specific substituents, which confer distinct pharmacological properties. The presence of the benzylamino and morpholinyl groups enhances its ability to interact with a variety of biological targets, making it a versatile compound for research and therapeutic applications .
Properties
IUPAC Name |
2-[4-(benzylamino)butyl]-5-morpholin-4-ylpyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c24-19-14-18(22-10-12-25-13-11-22)16-21-23(19)9-5-4-8-20-15-17-6-2-1-3-7-17/h1-3,6-7,14,16,20H,4-5,8-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULDUXRVLSSIGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)N(N=C2)CCCCNCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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